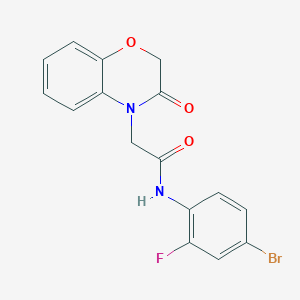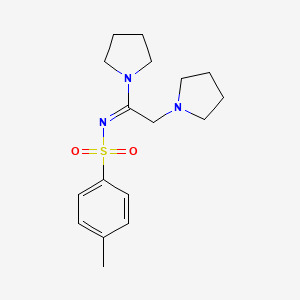methanone](/img/structure/B5795877.png)
[4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as 'ATMPM' and is known for its unique chemical properties that make it suitable for various applications.
Wirkmechanismus
The mechanism of action of [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which play a crucial role in various biological processes. It has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
[4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. It has also been shown to have antiviral and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone is its unique chemical properties that make it suitable for various applications in scientific research. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone. Some of the potential areas of research include its use in cancer therapy, enzyme inhibition studies, and the development of new antimicrobial and antiviral agents. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical properties make it suitable for various applications, including cancer therapy, enzyme inhibition studies, and the development of new antimicrobial and antiviral agents. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone involves a series of chemical reactions. One of the most common methods of synthesis involves the reaction of 5-chloro-2-methyl-4-nitropyrimidine with trichloromethyl ketone in the presence of a base. The resulting product is then reduced using a suitable reducing agent to obtain [4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone.
Wissenschaftliche Forschungsanwendungen
[4-amino-6-methyl-2-(trichloromethyl)-5-pyrimidinyl](phenyl)methanone has been extensively studied for its potential applications in scientific research. It has been found to have antitumor, antiviral, and antimicrobial properties. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
Eigenschaften
IUPAC Name |
[4-amino-6-methyl-2-(trichloromethyl)pyrimidin-5-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O/c1-7-9(10(20)8-5-3-2-4-6-8)11(17)19-12(18-7)13(14,15)16/h2-6H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQFOSZKWRRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(Cl)(Cl)Cl)N)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Amino-6-methyl-2-(trichloromethyl)pyrimidin-5-yl](phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)

![methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795805.png)
![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate](/img/structure/B5795835.png)

![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5795857.png)

![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)

![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)